molecular formula C21H15BrClN3O2S2 B2660732 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1798443-52-3

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No. B2660732
CAS RN: 1798443-52-3
M. Wt: 520.84
InChI Key: GKAPGPMVBRTZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H15BrClN3O2S2 and its molecular weight is 520.84. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the proliferation of cancer cells. Studies have indicated that derivatives of thieno[3,2-d]pyrimidine, the core structure of this compound, exhibit significant antiproliferative activity against various cancer cell lines .

Enzyme Inhibition Studies

The compound’s unique structure makes it a candidate for enzyme inhibition studies. Specifically, it can be used to investigate its inhibitory effects on enzymes like EZH2, which is involved in the regulation of gene expression and has been implicated in cancer progression .

Antiviral Research

Thieno[3,2-d]pyrimidine derivatives have been explored for their antiviral properties. This compound could be studied for its potential to inhibit viral replication, making it a candidate for developing new antiviral therapies .

Neuroprotective Agents

Research into neuroprotective agents often explores compounds that can protect nerve cells from damage. The structural properties of this compound suggest it could be investigated for its neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases .

Anti-inflammatory Applications

The compound’s ability to modulate inflammatory pathways makes it a potential candidate for anti-inflammatory research. It could be studied for its effects on reducing inflammation, which is a common factor in many chronic diseases .

Drug Development and Synthesis

This compound can serve as a precursor or a scaffold in the synthesis of new pharmacologically active molecules. Its complex structure allows for various modifications, making it a valuable starting point for drug development .

properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O2S2/c22-14-5-7-15(8-6-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-3-1-2-4-16(13)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAPGPMVBRTZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

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